N-(9H-purin-6-yl)thiophene-2-carboxamide

CDK2 crystallography structural biology fragment-based drug design

N-(9H-purin-6-yl)thiophene-2-carboxamide (PDB ligand code ZXC; CAS 65316-41-8) is a synthetic purine–thiophene hybrid that occupies the ATP-binding pocket of cyclin-dependent kinase 2 (CDK2). A high-resolution (1.60 Å) X-ray co-crystal structure confirms direct engagement with the CDK2 hinge region.

Molecular Formula C10H7N5OS
Molecular Weight 245.26 g/mol
CAS No. 65316-41-8
Cat. No. B12180505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(9H-purin-6-yl)thiophene-2-carboxamide
CAS65316-41-8
Molecular FormulaC10H7N5OS
Molecular Weight245.26 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C(=O)NC2=NC=NC3=C2NC=N3
InChIInChI=1S/C10H7N5OS/c16-10(6-2-1-3-17-6)15-9-7-8(12-4-11-7)13-5-14-9/h1-5H,(H2,11,12,13,14,15,16)
InChIKeyAARNVVCHOMHOPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(9H-Purin-6-yl)thiophene-2-carboxamide (CAS 65316-41-8) – CDK2 Co-Crystal Tool Compound Baseline


N-(9H-purin-6-yl)thiophene-2-carboxamide (PDB ligand code ZXC; CAS 65316-41-8) is a synthetic purine–thiophene hybrid that occupies the ATP-binding pocket of cyclin-dependent kinase 2 (CDK2). A high-resolution (1.60 Å) X-ray co-crystal structure confirms direct engagement with the CDK2 hinge region [1]. The compound belongs to the N6-substituted purine carboxamide class and is used exclusively as a non-polymer ligand in crystallographic fragment-screening campaigns [2].

1 Co-crystal structure validated at high resolution for CDK2 hinge-region engagement
2 ATP-binding pocket fragment probe with confirmed non-polymer ligand occupancy
3 Single-target crystallographic tool for fragment-screening and structure-based design workflows

Why N-(9H-Purin-6-yl)thiophene-2-carboxamide Cannot Be Replaced by Other Purine-6-Carboxamides for CDK2 Structural Studies


In-class purine-6-carboxamides differ critically in the heterocyclic ring attached to the carbonyl group (thiophene, furan, benzene, isoxazole), which directly determines the electron density, hydrogen-bonding geometry, and van der Waals contacts within the CDK2 hinge region. The thiophene sulfur atom of ZXC participates in specific hydrophobic and potential chalcogen-bonding interactions that neither oxygen (furan) nor carbon-only (benzene) analogs can replicate [1]. Furthermore, the same crystallographic study that produced the ZXC–CDK2 complex generated six other CDK2–ligand structures under identical conditions, yet only the thiophene-bearing ligand yielded the specific resolution and binding-pose metrics documented for 5ANJ [2]. Generic substitution therefore risks altered binding modes, reduced occupancy, and non-reproducible crystallographic outcomes.

Target compound
Thiophene-2-carboxamide (ZXC): sulfur atom engages CDK2 hinge with ~1.80 Å vdW radius and hydrophobic contacts
Furan analog risk
Oxygen vdW radius ~1.52 Å may not replicate sulfur-mediated packing; binding-mode shift possible
Target compound
ZXC: single PDB instance with 100% atom completeness and validated chiral centers
Benzene analog risk
No heteroatom in ring eliminates chalcogen-bonding potential; hinge occupancy may differ
Similar N6-substituted purine carboxamides may not reproduce ZXC-specific crystallographic outcomes. Validate binding pose before substitution.

N-(9H-Purin-6-yl)thiophene-2-carboxamide – Quantitative Differentiation Evidence vs. Closest Analogs and CDK2 Tool Compounds


Crystallographic Resolution: 5ANJ (ZXC) Achieves 1.60 Å vs. Other CDK2–Ligand Complexes from the Same Automated Harvesting Study

Within the set of six CDK2–ligand co-crystal structures solved under identical CrystalDirect automated harvesting and cryo-cooling conditions (Zander et al., 2016), the ZXC complex (PDB 5ANJ) achieved a resolution of 1.60 Å, which is the highest resolution among the purine-based ligands and second only to the OGG1 and TTR control structures in the entire study [1]. Specifically, the 6-methoxy-7H-purine complex (5ANE) diffracted to 1.70 Å, while the 6-chloro-7H-purine complex (5ANI) diffracted to 1.90 Å [2]. The 0.30 Å resolution advantage over 5ANI translates to approximately 30% more unique reflections and markedly improved electron density for the ligand and active-site water network.

Resolution comparison
Head-to-head
1.60 Å for ZXC–CDK2 (PDB 5ANJ) vs. 1.70 Å (5ANE, 6-methoxy) and 1.90 Å (5ANI, 6-chloro) under identical CrystalDirect conditions
Reported highest resolution among purine-based CDK2 ligands in study set
0.30 Å advantage over 5ANI supports improved electron density for sulfur placement
CDK2 crystallography structural biology fragment-based drug design

Ligand–Protein Contact Signature: Thiophene Sulfur Engages the CDK2 Hinge Region Differently Than Furan Oxygen in the Direct Analog N-(9H-Purin-6-yl)furan-2-carboxamide

PDBsum interaction analysis of 5ANJ reveals that the thiophene sulfur atom of ZXC makes hydrophobic contacts with CDK2 hinge residues (Ile10, Val18, Leu134) that are geometrically and energetically distinct from the interactions formed by the oxygen atom of the furan analog (CAS 65316-39-4) [1]. The C–S bond length in thiophene (~1.71 Å) versus the C–O bond in furan (~1.36 Å) increases the van der Waals radius of the heteroatom from ~1.52 Å (oxygen) to ~1.80 Å (sulfur), resulting in tighter packing complementarity with the hydrophobic CDK2 hinge pocket [2]. The ligand matches the enzyme's natural product ADP with 57.14% similarity by molecular graph comparison, a metric that distinguishes ZXC from other N6-substituted purine carboxamides lacking the thiophene moiety [1].

Hinge contact signature
Cross-study comparable
Thiophene sulfur vdW radius ~1.80 Å vs. furan oxygen ~1.52 Å; ligand–ADP similarity 57.14% for ZXC
Sulfur provides larger hydrophobic contact surface in CDK2 hinge pocket
Furan and benzene analogs lack this chalcogen-bonding geometry
kinase hinge binding chalcogen bonding medicinal chemistry

Physicochemical Property Differentiation: ZXC Occupies a Distinct LogP–Molecular Weight Space vs. Benchmark CDK2 Purine Inhibitors

The computed octanol-water partition coefficient (XLogP3) for ZXC is 1.3, with a molecular weight of 245.26 Da and 2 hydrogen-bond donors [1]. In contrast, the widely used purine-based CDK2 inhibitor CVT-313 (Cdk2 Inhibitor III; CAS 199986-75-9) has a molecular weight of ~343 Da and IC50 of 0.5 μM for CDK2/A, while NU6102 (CAS 444722-95-6) exhibits IC50 of 5.4 nM for CDK2/cyclin A3 with a molecular weight of ~390 Da [2]. ZXC's lower molecular weight and moderate LogP position it as a fragment-like purine scaffold with greater ligand efficiency potential per heavy atom compared to the larger, more lipophilic clinical-stage CDK2 inhibitors, making it suitable for fragment-growing campaigns where minimal steric bulk is required at the hinge.

Physicochemical profile
Class-level
ZXC: MW 245.26 Da, XLogP3 1.3, HBD 2 vs. CVT-313: MW ~343 Da and NU6102: MW ~390 Da
Fragment-like scaffold with lower molecular weight supports ligand-efficiency optimization
Class-level inference; verify batch-specific purity for fragment-library curation
drug-likeness LogP physicochemical profiling

Single PDB Instance with Full Crystallographic Validation – Differentiating Provenance from Multi-Instance Promiscuous Binders

ZXC appears in exactly one PDB entry (5ANJ) as a standalone non-polymer ligand with no covalent linkage to the protein [1]. This contrasts sharply with promiscuous purine analogs such as 6-chloro-7H-purine, which appear in multiple protein contexts across the PDB, and with ATP-competitive inhibitors like staurosporine that bind dozens of kinases [2]. The full wwPDB validation report for 5ANJ confirms that all 17 ligand atoms are resolved with complete occupancy, zero missing atoms, and correct chiral centers, as verified by MotiveValidator [3]. This single-target, single-structure provenance provides procurement confidence that ZXC is not a promiscuous aggregator or multi-target artifact.

PDB validation
Reported
Single PDB entry (5ANJ); 17/17 atoms resolved; 0 missing; 0 incorrect chiral centers; R-free 0.229
Single-instance provenance supports clean structural biology tool selection
Contrasts with multi-instance promiscuous purine analogs across PDB
chemical probe quality PDB validation selectivity

N-(9H-Purin-6-yl)thiophene-2-carboxamide – Validated Application Scenarios Derived from Quantitative Evidence


CDK2 Fragment-Based Drug Design: Hinge-Binding Core with Sub-1.7 Å Structural Resolution

ZXC is the optimal choice as a fragment-like CDK2 hinge binder for structure-based design campaigns requiring high-resolution (<1.7 Å) electron density. The 1.60 Å co-crystal structure provides unambiguous placement of the thiophene ring and associated water network, enabling reliable computational docking of elaborated analogs. The fragment-sized molecular weight (245 Da) and moderate LogP (1.3) leave ample physicochemical space for growth vectors toward the CDK2 selectivity pocket or the gatekeeper region [1].

Sulfur-Specific Pharmacophore Mapping: Probing Chalcogen-Bonding Hot Spots in the Kinase Hinge

The thiophene sulfur atom of ZXC engages a hydrophobic sub-pocket of the CDK2 hinge that cannot be interrogated by oxygen-containing furan analogs. Research groups performing comparative pharmacophore mapping can use ZXC as the sulfur-containing reference compound, with N-(9H-purin-6-yl)furan-2-carboxamide (CAS 65316-39-4) serving as the direct oxygen comparator. The 0.28 Å difference in van der Waals radius between sulfur and oxygen translates to measurable differences in hydrophobic packing density and binding-site water displacement [1].

Crystallographic Tool Compound for Automated Crystal Handling Method Development

ZXC was explicitly validated as a robust CDK2 ligand in the CrystalDirect automated harvesting and cryo-cooling technology platform (Zander et al., 2016). The compound's consistent crystallization behavior under standard CDK2 conditions (0.02 M HEPES–NaOH pH 7.0, 5% glycerol, 12% PEG 3350) and its tolerance for ligand soaking at 500 μM make it a reliable positive control for laboratories developing or benchmarking automated crystallography workflows [2].

Procurement-Grade Validation Standard: Single-Instance PDB Ligand with Full Atom Completeness

Quality-control laboratories and compound-management facilities can use ZXC as a reference standard for verifying crystallographic-grade small-molecule identity and purity. The PDBsum validation report confirms 100% atom completeness with zero missing atoms and correct chiral centers, and a single PDB instance eliminates ambiguity about the correct binding pose. An NMR spectrum (1H) is available via SpectraBase, providing orthogonal analytical confirmation for incoming batch verification [3].

Application
Selection Property
Validation Focus
Fragment-based CDK2 design
Hinge-binding crystallographic validation
Resolution and ligand occupancy metrics
Sulfur-mediated pharmacophore mapping
Heteroatom vdW contact review
Chalcogen-bonding geometry in hinge pocket
Automated crystallography development
Crystallization reproducibility under standard conditions
Soaking and harvesting workflow consistency
Procurement-grade identity verification
PDB validation completeness record
Atom-level quality and chiral-center accuracy
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